
2-(4-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of Fluorinated Derivatives
The compound has been used in the synthesis of fluorinated derivatives of sigma-1 receptor modulators, which are significant in medicinal chemistry. A study demonstrates the ozonation and catalytic hydrogenation processes to create intermediate compounds for the synthesis of fluorinated E1R structural derivatives (Kuznecovs et al., 2020).
Antiproliferative Activity in Cancer Research
New pyridine-linked thiazole hybrids, including this compound, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The study highlights the potential of these compounds in cancer treatment (Alaa M. Alqahtani & A. Bayazeed, 2020).
Preparation of Fluoroionophores
Research on fluoroionophores from derivatives of this compound has been conducted, focusing on their interactions with metal cations. These fluoroionophores have been tested for cellular metal staining, indicating their potential applications in biological and chemical sensing (W. Hong et al., 2012).
Polymer Synthesis and Structural Analysis
This compound has been utilized in the synthesis of polymers, such as in the reaction with bis(4-fluorophenyl)sulfone, demonstrating its utility in material science and polymer chemistry. Detailed spectroscopic and magnetic resonance studies have been conducted to elucidate the structure of the resulting polymers (M. Paventi et al., 1996).
Biological and Chemical Properties
Inhibition of Met Kinase Superfamily
The compound has been identified as a potent and selective inhibitor of the Met kinase superfamily. Its derivatives have shown tumor stasis in in vivo models, indicating its therapeutic potential in cancer treatment (G. M. Schroeder et al., 2009).
Synthesis of Novel Derivatives for Various Applications
Research on synthesizing novel derivatives of this compound has shown potential in various fields, including medicinal chemistry, demonstrating the compound's versatility (I. Palamarchuk et al., 2019).
Anticonvulsant and Analgesic Activities
Studies have explored the synthesis and evaluation of related acetamides for their anticonvulsant and analgesic activities, showcasing the potential medical applications of these compounds (J. Obniska et al., 2015).
Antimicrobial Activities
Novel imines and thiazolidinones derived from this compound have been synthesized and evaluated for their antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (N. Fuloria et al., 2014).
Chemical Sensor Development
The compound has been used to develop chemosensors for monitoring metal ion concentrations in living cells and aqueous solutions, demonstrating its application in environmental and biological monitoring (G. Park et al., 2015).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-22-11-13(18(25)23-8-2-3-9-23)10-16(19(22)26)21-17(24)12-27-15-6-4-14(20)5-7-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVRITPAXCQEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)COC2=CC=C(C=C2)F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

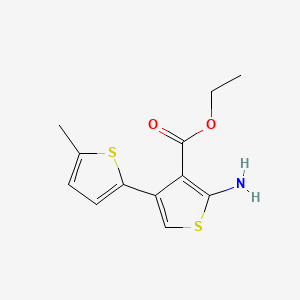
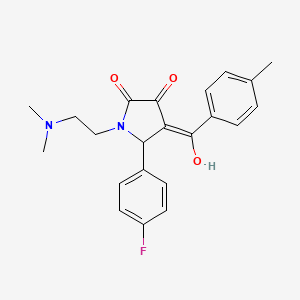

![3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431931.png)
![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)
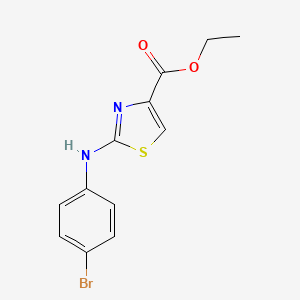
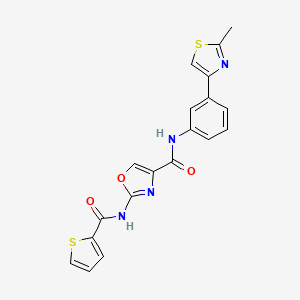
![4-(4-Pyridyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2431936.png)
![5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2431937.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2431938.png)
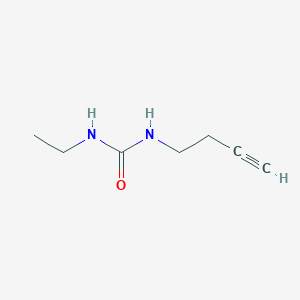
![3-(5-Methyl-1H-[1,2,4]triazol-3-yl)pyridine](/img/structure/B2431941.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2431943.png)
